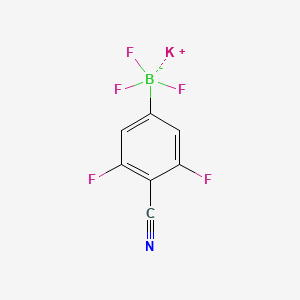
Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide is a chemical compound with the molecular formula C7H3BF4KN. It is a member of the trifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly noted for its applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide typically involves the reaction of 4-cyano-3,5-difluorophenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
4-cyano-3,5-difluorophenylboronic acid+BF3+KF→Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically used.
Oxidation/Reduction: Strong oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed
Substitution: Various substituted phenyl derivatives.
Coupling: Biaryl compounds.
Oxidation/Reduction: Corresponding oxidized or reduced phenyl derivatives.
Applications De Recherche Scientifique
Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of drug candidates.
Industry: Applied in the manufacture of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism by which Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide exerts its effects is primarily through its role as a boron-containing reagent. In Suzuki-Miyaura coupling reactions, for example, the compound acts as a boron source that facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium (3,5-difluorophenyl)trifluoroborate
- Potassium (4-cyanophenyl)trifluoroborate
- Potassium (3-cyanophenyl)trifluoroborate
Uniqueness
Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide is unique due to the presence of both cyano and difluoro substituents on the phenyl ring. This combination imparts distinct electronic properties, making it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective.
Propriétés
Formule moléculaire |
C7H2BF5KN |
|---|---|
Poids moléculaire |
245.00 g/mol |
Nom IUPAC |
potassium;(4-cyano-3,5-difluorophenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H2BF5N.K/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14;/h1-2H;/q-1;+1 |
Clé InChI |
LIPRVAWKHWGAAR-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=C(C(=C1)F)C#N)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)
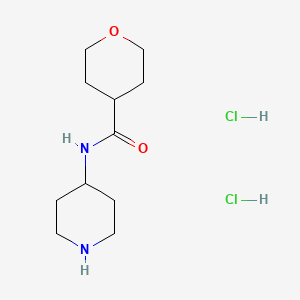
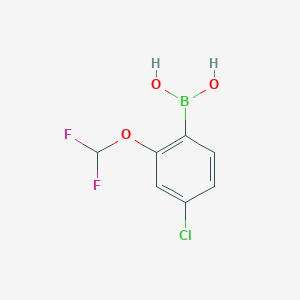

![Thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15297679.png)
![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B15297688.png)

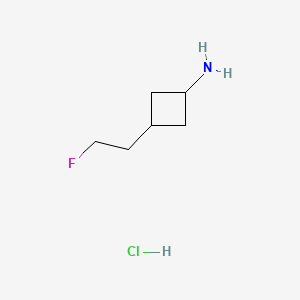
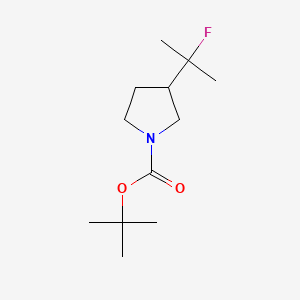

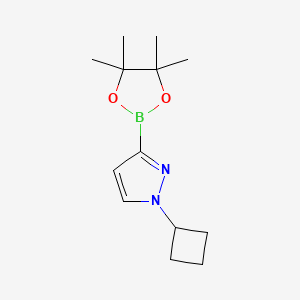
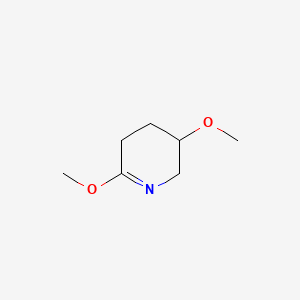
![[3-(Methanesulfonylmethyl)phenyl]boronic acid](/img/structure/B15297733.png)
![Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate](/img/structure/B15297749.png)
